Darapladib

描述

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 3 investigational indications.

a selective lipoprotein-associated phospholipase A(2) (Lp-PLA(2)) inhibitor, on biomarkers of cardiovascular (CV) risk

Structure

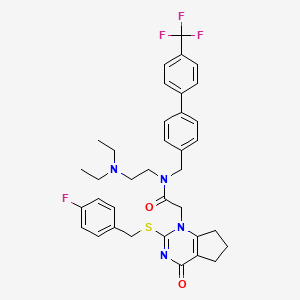

2D Structure

3D Structure

属性

IUPAC Name |

N-[2-(diethylamino)ethyl]-2-[2-[(4-fluorophenyl)methylsulfanyl]-4-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-1-yl]-N-[[4-[4-(trifluoromethyl)phenyl]phenyl]methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H38F4N4O2S/c1-3-42(4-2)20-21-43(22-25-8-12-27(13-9-25)28-14-16-29(17-15-28)36(38,39)40)33(45)23-44-32-7-5-6-31(32)34(46)41-35(44)47-24-26-10-18-30(37)19-11-26/h8-19H,3-7,20-24H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDPFJWLDPVQCAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCN(CC1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F)C(=O)CN3C4=C(CCC4)C(=O)N=C3SCC5=CC=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H38F4N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70189073 | |

| Record name | Darapladib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70189073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

666.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356057-34-6 | |

| Record name | Darapladib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=356057-34-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Darapladib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0356057346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Darapladib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06311 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Darapladib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70189073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-Diethylamino-ethyl)-2-[2-(4-fluoro-benzylsulfanyl)-4-oxo-4,5,6,7-tetrahydro-cyclopentapyrimidin-1-yl]-N-(4'-trifluoromethyl-biphenyl-4-ylmethyl)-acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DARAPLADIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UI1U1MYH09 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to Darapladib: A Selective Lp-PLA2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of darapladib, a selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2). It covers the mechanism of action, key quantitative data from preclinical and clinical studies, and detailed experimental protocols. The information is intended to serve as a comprehensive resource for professionals in the fields of cardiovascular research and drug development.

Introduction: The Rationale for Lp-PLA2 Inhibition

Atherosclerosis, a chronic inflammatory disease, is the primary cause of coronary heart disease (CHD) and stroke[1]. A key step in its development is the accumulation and subsequent oxidation of low-density lipoproteins (LDL) within the arterial intima[1]. Lipoprotein-associated phospholipase A2 (Lp-PLA2) is a calcium-independent serine lipase that circulates primarily bound to LDL[2][3]. Within atherosclerotic plaques, Lp-PLA2 is secreted by inflammatory cells like macrophages and T-cells[2][3].

The enzyme hydrolyzes oxidized phospholipids in LDL particles, generating pro-inflammatory and pro-atherogenic mediators, including lysophosphatidylcholine (lyso-PC) and oxidized nonesterified fatty acids (ox-NEFA)[2]. These products are believed to promote the expression of adhesion molecules, stimulate cytokine production, and contribute to the formation of a necrotic core, a hallmark of vulnerable, rupture-prone plaques[2][3][4]. Elevated Lp-PLA2 levels have been associated with an increased risk of myocardial infarction, stroke, and cardiovascular death, making it a compelling therapeutic target[5].

This compound (SB-480848) is a potent, reversible, and selective oral inhibitor of the Lp-PLA2 enzyme developed to target this inflammatory pathway in atherosclerosis[6][7].

Mechanism of Action of this compound

This compound selectively inhibits Lp-PLA2, thereby preventing the hydrolysis of oxidized phospholipids and the subsequent production of lyso-PC and ox-NEFA[8][9]. This action is hypothesized to reduce inflammation within the arterial wall, slow the progression of the necrotic core, and ultimately stabilize atherosclerotic plaques to prevent rupture and subsequent thrombotic events[5][7][10]. The chemical structure of this compound consists of four main functional groups: a cyclopenta-pyrimidine ring, a fluorobenzyl sulfane moiety, a diethylpropan-amine group, and a trifluoromethyl-biphenyl moiety[11].

Below is a diagram illustrating the Lp-PLA2 signaling pathway in atherosclerosis and the point of intervention by this compound.

References

- 1. Inhibition of lipoprotein-associated phospholipase A2 reduces complex coronary atherosclerotic plaque development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. On the present and future role of Lp-PLA2 in atherosclerosis-related cardiovascular risk prediction and management - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. tandfonline.com [tandfonline.com]

- 6. selleckchem.com [selleckchem.com]

- 7. The Effect of Inhibition of Lp-PLA2 With this compound on Ischemic Events in Chronic CHD - American College of Cardiology [acc.org]

- 8. go.drugbank.com [go.drugbank.com]

- 9. This compound | C36H38F4N4O2S | CID 9939609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. STABILITY: Stabilization of Atherosclerotic Plaque by Initiation of this compound Therapy - American College of Cardiology [acc.org]

- 11. researchgate.net [researchgate.net]

Unveiling the Preclinical Journey of Darapladib: An In-depth Pharmacokinetic Profile

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look at the preclinical pharmacokinetic profile of Darapladib, a selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2). This whitepaper provides a detailed summary of quantitative data, experimental protocols, and key signaling pathways, aiming to facilitate a deeper understanding of this compound's behavior in preclinical models.

This compound has been a subject of interest for its potential role in mitigating atherosclerosis and other inflammatory conditions.[1][2][3][4] Understanding its absorption, distribution, metabolism, and excretion (ADME) characteristics in preclinical species is crucial for its development and translation to clinical applications.

Quantitative Pharmacokinetic Parameters

The pharmacokinetic profile of this compound has been evaluated in various preclinical models, including rats and swine. The following table summarizes the key pharmacokinetic parameters observed in these studies. It is important to note that specific values can vary depending on the study design, animal strain, and analytical methods used.

| Species | Dose | Route of Administration | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Half-life (t½) (hr) | Bioavailability (%) | Reference |

| Rat | 25 mg/kg/day | Oral | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | [4] |

| Rat | 50 mg/kg/day | Oral | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | [4] |

| Swine (Diabetic-Hypercholesterolemic) | Not Specified | Oral (daily) | Favorable PK profile noted | Not Specified | Not Specified | Not Specified | Not Specified |

Data for specific pharmacokinetic parameters in preclinical models remains limited in publicly available literature. The provided information is based on reported dosing in preclinical efficacy studies.

Experimental Protocols

Detailed methodologies are paramount for the reproducibility and interpretation of pharmacokinetic studies. Below are synthesized protocols based on standard practices for preclinical research and available information on this compound and similar compounds.

Animal Models

-

Rat Model: Male Sprague-Dawley rats are commonly used in preclinical studies.[3][4] For atherosclerosis models, a high-fat diet may be administered to induce the desired phenotype.[3]

-

Swine Model: Diabetic-hypercholesterolemic swine have been utilized as a relevant model for studying human atherosclerosis mechanisms.[1]

Drug Administration

-

Oral Administration (Rat): this compound has been administered to rats via oral gavage at doses of 25 mg/kg/day and 50 mg/kg/day.[4] The vehicle for administration is a critical component and should be carefully selected to ensure drug stability and solubility.

Sample Collection

-

Blood Sampling: Blood samples are typically collected at predetermined time points post-dose to characterize the concentration-time profile. Common time points include pre-dose, and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours after administration. The use of anesthesia, such as isoflurane, is standard during procedures that may cause distress.

Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A sensitive and specific LC-MS/MS method is essential for the accurate quantification of this compound in biological matrices. While a specific validated method for this compound in rat plasma is not detailed in the provided search results, a general procedure can be outlined based on methods for similar small molecules.[5][6]

-

Sample Preparation: Plasma samples are typically prepared using protein precipitation with a solvent like acetonitrile. This step removes larger protein molecules that can interfere with the analysis.

-

Chromatographic Separation: The prepared sample is injected into a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system. A C18 column is commonly used to separate this compound from other components in the plasma. The mobile phase, a mixture of solvents such as acetonitrile and water with a modifier like formic acid, is run through the column to elute the compound.

-

Mass Spectrometric Detection: Following separation, the sample enters a tandem mass spectrometer. The instrument is set to a specific multiple reaction monitoring (MRM) mode to detect and quantify this compound and its internal standard with high selectivity and sensitivity.

Visualizing the Process and Pathway

To further elucidate the experimental process and the mechanism of action of this compound, the following diagrams have been generated.

Conclusion

The preclinical pharmacokinetic evaluation of this compound provides foundational knowledge for its development as a therapeutic agent. While the available quantitative data in the public domain is not exhaustive, the established use in rat and swine models, coupled with standard bioanalytical techniques, offers a clear path for further investigation. The visualization of the experimental workflow and the signaling pathway of Lp-PLA2 inhibition serves to enhance the understanding of this promising compound. This technical guide is intended to be a valuable resource for the scientific community engaged in the research and development of novel anti-inflammatory and cardiovascular therapies.

References

- 1. Inhibition of lipoprotein-associated phospholipase A2 reduces complex coronary atherosclerotic plaque development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lp-PLA2 inhibition prevents Ang II-induced cardiac inflammation and fibrosis by blocking macrophage NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound inhibits atherosclerosis development in type 2 diabetes mellitus Sprague-Dawley rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a Lipoprotein-Associated Phospholipase A2 Inhibitor, Reduces Rho Kinase Activity in Atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. An Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method for Qualifying DAPB in Rat Plasma and Application to Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Darapladib's Role in Inflammatory Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Darapladib is a selective, orally active inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in the progression of atherosclerosis and other inflammatory diseases. This technical guide provides an in-depth overview of this compound's mechanism of action, its role in modulating inflammatory pathways, and a summary of key preclinical and clinical findings. Detailed experimental protocols for assessing Lp-PLA2 activity and inflammatory markers are provided, alongside visualizations of the relevant signaling pathways to facilitate a comprehensive understanding of this compound's therapeutic potential and its impact on vascular inflammation.

Introduction: The Role of Lp-PLA2 in Inflammation

Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as platelet-activating factor acetylhydrolase (PAF-AH), is a calcium-independent serine lipase.[1] Primarily produced by inflammatory cells such as macrophages, monocytes, and T-lymphocytes, Lp-PLA2 circulates in the plasma mainly bound to low-density lipoprotein (LDL) and, to a lesser extent, high-density lipoprotein (HDL).[2]

Within the arterial intima, Lp-PLA2 hydrolyzes oxidized phospholipids on LDL particles, generating pro-inflammatory and pro-apoptotic products, principally lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids (oxNEFA).[2][3] These products contribute to the pathogenesis of atherosclerosis by:

-

Promoting inflammation: Lyso-PC upregulates the expression of adhesion molecules and chemokines, facilitating the recruitment of monocytes and other inflammatory cells to the vascular wall.[1]

-

Inducing endothelial dysfunction: Lyso-PC can impair nitric oxide production, a key regulator of vascular tone and health.

-

Promoting necrotic core formation: The cytotoxic effects of lyso-PC and oxNEFA contribute to the death of macrophages and smooth muscle cells within the atherosclerotic plaque, leading to the formation of a lipid-rich necrotic core, a hallmark of vulnerable plaques.[4]

Given its central role in vascular inflammation, inhibition of Lp-PLA2 has emerged as a promising therapeutic strategy for the treatment of atherosclerosis and the reduction of cardiovascular events.

This compound: Mechanism of Action

This compound is a potent and selective inhibitor of the Lp-PLA2 enzyme.[3] It binds reversibly to the active site of Lp-PLA2, preventing the hydrolysis of its substrates. By inhibiting Lp-PLA2 activity, this compound reduces the production of lyso-PC and oxNEFA, thereby attenuating the downstream inflammatory cascade.[2]

The inhibition of Lp-PLA2 by this compound has been shown to have several anti-inflammatory effects, including:

-

Reduced expression of genes associated with macrophage and T-lymphocyte function.[5]

-

Decreased infiltration of inflammatory cells into atherosclerotic plaques.

-

Reduction in the size of the necrotic core within plaques.[2][6]

Signaling Pathways Modulated by this compound

The anti-inflammatory effects of this compound are mediated through its modulation of key signaling pathways involved in vascular inflammation. By inhibiting Lp-PLA2, this compound prevents the generation of lyso-PC and oxNEFA, which are known to activate multiple downstream pro-inflammatory signaling cascades.

Quantitative Data from Preclinical and Clinical Studies

Numerous studies have evaluated the effects of this compound on Lp-PLA2 activity and markers of inflammation. The following tables summarize key quantitative findings.

Table 1: Effect of this compound on Lp-PLA2 Activity

| Study/Trial | Population | Treatment | Duration | Lp-PLA2 Activity Inhibition (%) | Reference |

| Mohler et al. | Patients with stable CHD | This compound 160 mg/day | 12 weeks | ~66% | [7] |

| IBIS-2 Sub-study | Patients with angiographically documented CHD | This compound 160 mg/day | 12 months | 59% | [2][6] |

| STABILITY Trial | Patients with stable CHD | This compound 160 mg/day | Median 3.7 years | ~65% | [8] |

| Animal Study | Diabetic and hypercholesterolemic swine | This compound | - | - | [5] |

Table 2: Effect of this compound on Inflammatory Markers

| Study/Trial | Population | Treatment | Inflammatory Marker | Change with this compound | Reference |

| Mohler et al. | Patients with stable CHD | This compound 160 mg/day | hs-CRP | -13.0% (p=0.15) | [7] |

| IL-6 | -12.3% (p=0.028) | [7] | |||

| IBIS-2 Sub-study | Patients with angiographically documented CHD | This compound 160 mg/day | hs-CRP | No significant difference | [2][6] |

| Animal Study | LDLR-deficient mice | This compound 50 mg/kg/day | hs-CRP | Significant reduction | [7] |

| IL-6 | Significant reduction | [7] |

Table 3: Effect of this compound on Atherosclerotic Plaque Composition (IBIS-2 Sub-study)

| Plaque Component | Placebo Group (Change from Baseline) | This compound Group (Change from Baseline) | Treatment Difference | p-value | Reference |

| Necrotic Core Volume | +4.5 ± 17.9 mm³ | -0.5 ± 13.9 mm³ | -5.2 mm³ | 0.012 | [2][6] |

| Total Atheroma Volume | -4.9 ± 32.7 mm³ | -5.0 ± 28.0 mm³ | Not significant | 0.95 | [6] |

Detailed Experimental Protocols

Lp-PLA2 Activity Assay

This protocol describes a colorimetric assay to determine Lp-PLA2 activity in serum or plasma.

Materials:

-

Microplate reader

-

96-well microplate

-

Patient serum or plasma

-

Lp-PLA2 substrate (e.g., 2-thio-PAF)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent)

-

Assay buffer

Procedure:

-

Prepare Reagents: Prepare working solutions of the Lp-PLA2 substrate and DTNB in the assay buffer according to the manufacturer's instructions.

-

Sample Preparation: If necessary, dilute patient serum or plasma samples with the assay buffer.

-

Assay Reaction:

-

Add a specific volume of the prepared substrate to each well of the 96-well plate.

-

Add the serum/plasma sample to the wells.

-

Add DTNB to each well.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time, allowing the enzymatic reaction to proceed.

-

Measurement: Measure the absorbance of each well at 412 nm using a microplate reader at multiple time points. The increase in absorbance is proportional to the amount of free thiol produced by the hydrolysis of the substrate by Lp-PLA2.

-

Calculation: Calculate the rate of change in absorbance over time. Use a standard curve to determine the Lp-PLA2 activity in the samples, typically expressed in nmol/min/mL.

Quantification of Inflammatory Markers (hs-CRP and IL-6) by ELISA

This protocol outlines the general steps for a sandwich enzyme-linked immunosorbent assay (ELISA) to quantify high-sensitivity C-reactive protein (hs-CRP) and interleukin-6 (IL-6) in serum or plasma.

Materials:

-

ELISA plate pre-coated with capture antibody specific for hs-CRP or IL-6

-

Wash buffer

-

Assay diluent/blocking buffer

-

Standard, control, and patient serum/plasma samples

-

Biotinylated detection antibody

-

Streptavidin-horseradish peroxidase (HRP) conjugate

-

TMB (3,3',5,5'-tetramethylbenzidine) substrate

-

Stop solution (e.g., sulfuric acid)

-

Microplate reader

Procedure:

-

Prepare Reagents: Prepare all reagents, including wash buffer, standards, and controls, according to the kit manufacturer's instructions.

-

Add Samples: Add standards, controls, and patient samples to the appropriate wells of the pre-coated microplate. Incubate for the specified time at the recommended temperature.

-

Wash: Aspirate the contents of the wells and wash the plate several times with the wash buffer to remove unbound substances.

-

Add Detection Antibody: Add the biotinylated detection antibody to each well and incubate.

-

Wash: Repeat the washing step.

-

Add Enzyme Conjugate: Add the streptavidin-HRP conjugate to each well and incubate.

-

Wash: Repeat the washing step.

-

Add Substrate: Add the TMB substrate to each well. A color will develop in proportion to the amount of analyte present.

-

Stop Reaction: Stop the color development by adding the stop solution.

-

Read Absorbance: Measure the absorbance of each well at 450 nm using a microplate reader.

-

Calculate Concentration: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of hs-CRP or IL-6 in the patient samples.

Quantitative Real-Time PCR (qPCR) for Inflammatory Gene Expression

This protocol provides a general framework for quantifying the mRNA expression of inflammatory genes in tissue or cell samples.

Materials:

-

RNA extraction kit

-

Reverse transcriptase kit for cDNA synthesis

-

qPCR instrument

-

qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green)

-

Forward and reverse primers for target genes (e.g., MCP-1, VCAM-1) and a housekeeping gene (e.g., GAPDH)

-

Nuclease-free water

Procedure:

-

RNA Extraction: Isolate total RNA from tissue or cell samples using a commercial RNA extraction kit, following the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase kit.

-

qPCR Reaction Setup:

-

Prepare a reaction mixture containing the qPCR master mix, forward and reverse primers for the target gene, and nuclease-free water.

-

Add the synthesized cDNA to the reaction mixture.

-

Prepare similar reactions for the housekeeping gene to be used for normalization.

-

-

qPCR Amplification: Perform the qPCR reaction in a real-time PCR instrument. The thermal cycling conditions will typically include an initial denaturation step, followed by multiple cycles of denaturation, annealing, and extension.

-

Data Analysis:

-

The qPCR instrument will monitor the fluorescence intensity during the reaction. The cycle at which the fluorescence crosses a certain threshold is the cycle threshold (Ct).

-

Calculate the relative expression of the target gene using the ΔΔCt method, normalizing the Ct value of the target gene to the Ct value of the housekeeping gene.

-

Conclusion

This compound, through its targeted inhibition of Lp-PLA2, represents a novel therapeutic approach to mitigating vascular inflammation, a key driver of atherosclerosis. By preventing the generation of pro-inflammatory lipids, this compound has demonstrated the potential to reduce key markers of inflammation and favorably alter plaque composition. While large clinical trials have yielded mixed results regarding its efficacy in reducing major adverse cardiovascular events, the wealth of preclinical and mechanistic data underscores the importance of the Lp-PLA2 pathway in cardiovascular disease.[2][8] The experimental protocols and pathway visualizations provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate the role of this compound and Lp-PLA2 in inflammatory diseases. Continued research in this area may yet unlock the full therapeutic potential of targeting this critical inflammatory pathway.

References

- 1. RNA extraction and quantitative PCR to assay inflammatory gene expression [protocols.io]

- 2. STABILITY and SOLID-TIMI 52: Lipoprotein associated phospholipase A2 (Lp-PLA2) as a biomarker or risk factor for cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubcompare.ai [pubcompare.ai]

- 4. dbc-labs.com [dbc-labs.com]

- 5. weldonbiotech.com [weldonbiotech.com]

- 6. researchgate.net [researchgate.net]

- 7. The effect of this compound on plasma lipoprotein-associated phospholipase A2 activity and cardiovascular biomarkers in patients with stable coronary heart disease or coronary heart disease risk equivalent: the results of a multicenter, randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lipoprotein‐Associated Phospholipase A2 Activity Is a Marker of Risk But Not a Useful Target for Treatment in Patients With Stable Coronary Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]

Darapladib Target Validation in Cardiovascular Disease: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Darapladib, a selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), was a promising therapeutic candidate for the treatment of cardiovascular disease. The rationale for its development was based on the hypothesis that Lp-PLA2, an enzyme involved in the hydrolysis of oxidized phospholipids within low-density lipoproteins (LDL), plays a crucial pro-inflammatory and pro-atherogenic role in the vessel wall. This guide provides a comprehensive technical overview of the target validation for this compound, detailing its mechanism of action, preclinical and clinical evidence, and the experimental protocols utilized in its evaluation. Despite a strong preclinical and early-phase clinical rationale, this compound ultimately failed to demonstrate a significant reduction in major adverse cardiovascular events in large-scale Phase III clinical trials, namely STABILITY and SOLID-TIMI 52. This document serves as a detailed case study in drug target validation, offering valuable insights for researchers in cardiovascular drug discovery and development.

Introduction: The Lp-PLA2 Hypothesis of Atherosclerosis

Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques in the arteries. A key initiating event is the accumulation and modification of LDL particles in the arterial intima. Lipoprotein-associated phospholipase A2 (Lp-PLA2) is an enzyme primarily transported on LDL particles and is found in high concentrations within atherosclerotic plaques, particularly in the vulnerable necrotic core.[1][2]

The central hypothesis for targeting Lp-PLA2 was that its enzymatic activity on oxidized LDL generates pro-inflammatory and cytotoxic products, namely lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids (oxNEFA).[3][4] These molecules are believed to promote the recruitment of inflammatory cells, enhance oxidative stress, and induce apoptosis of macrophages and smooth muscle cells, thereby contributing to the expansion of the necrotic core and increasing plaque instability and rupture risk.[5][6] Inhibition of Lp-PLA2 was therefore postulated to be a novel therapeutic strategy to reduce vascular inflammation and stabilize atherosclerotic plaques.[6]

This compound: A Selective Lp-PLA2 Inhibitor

This compound is a potent, selective, and reversible inhibitor of the Lp-PLA2 enzyme.[6] Preclinical studies demonstrated its high affinity and specificity for Lp-PLA2.

Potency and Selectivity

This compound was identified as a highly potent inhibitor of human recombinant Lp-PLA2 with a reported IC50 of 0.25 nM.[7]

Preclinical Validation

In Vitro Studies

Initial in vitro experiments were crucial in establishing the mechanism of action of this compound and its effects on cellular processes relevant to atherosclerosis.

In Vivo Animal Models

Animal models were instrumental in assessing the in vivo efficacy of this compound in a physiological context of atherosclerosis.

A key preclinical study utilized a diabetic and hypercholesterolemic swine model, which develops complex coronary atherosclerotic lesions resembling those in humans.[7]

Table 1: Effects of this compound in a Hypercholesterolemic Swine Model [7]

| Parameter | Control Group | This compound-treated Group | % Change | p-value |

| Plasma Lp-PLA2 Activity | - | - | ↓ 89% | <0.00001 |

| Arterial Lp-PLA2 Activity | 0.68 ± 0.21 nmol/min/mg | 0.14 ± 0.02 nmol/min/mg | ↓ ~79% | <0.001 |

| Necrotic Core Area | - | Markedly reduced | - | - |

| Plaque Area | - | Considerably decreased | - | - |

A study using a type 2 diabetes mellitus Sprague-Dawley rat model of early atherosclerosis provided further evidence for the anti-inflammatory effects of this compound.[8]

Table 2: Effects of this compound in a T2DM Atherosclerosis Rat Model [8][9]

| Parameter | T2DM Control | T2DM + Low-dose this compound (25 mg/kg/d) | T2DM + High-dose this compound (50 mg/kg/d) | p-value |

| Foam Cell Number in Aorta | Significantly increased vs. control | Significantly reduced vs. T2DM control | - | <0.05 |

| iNOS Expression in Aorta | Significantly increased vs. control | Significantly reduced vs. T2DM control | - | <0.05 |

| ICAM-1 Expression in Aorta (8 weeks) | Significantly increased vs. control | - | Significantly decreased vs. T2DM control | <0.05 |

| Serum Lp-PLA2 | Elevated | Reduced | More prominent reduction than low-dose | <0.05 |

| Serum hs-CRP | Elevated | Reduced | More prominent reduction than low-dose | <0.05 |

Clinical Development and Target Validation in Humans

The clinical development of this compound progressed through a series of Phase I, II, and III trials to evaluate its safety, pharmacodynamics, and efficacy in patients with cardiovascular disease.

Phase I and II Studies: Proof of Concept

Early-phase clinical trials focused on establishing the safety profile of this compound and demonstrating its ability to inhibit Lp-PLA2 activity in humans. These studies also explored the effects of this compound on biomarkers of inflammation and plaque morphology.

Table 3: Dose-Dependent Inhibition of Lp-PLA2 Activity by this compound (12 weeks) [10]

| This compound Dose | Approximate Inhibition of Lp-PLA2 Activity (vs. Placebo) | p-value |

| 40 mg | 43% | <0.001 |

| 80 mg | 55% | <0.001 |

| 160 mg | 66% | <0.001 |

A key Phase II trial, the Integrated Biomarkers and Imaging Study-2 (IBIS-2), provided compelling evidence for the effect of this compound on plaque composition.[11]

Table 4: IBIS-2 Trial: Effect of this compound (160 mg/day for 12 months) on Necrotic Core Volume [12]

| Parameter | Placebo Group (Change from Baseline) | This compound Group (Change from Baseline) | Treatment Difference | p-value |

| Necrotic Core Volume | +4.5 mm³ (p=0.009) | -0.5 mm³ (p=0.71) | -5.2 mm³ | 0.012 |

Table 5: Biomarker Changes in Phase II Studies with this compound (160 mg) [10]

| Biomarker | % Change vs. Placebo (12 weeks) | 95% Confidence Interval | p-value |

| Interleukin-6 (IL-6) | ↓ 12.3% | -22% to -1% | 0.028 |

| High-sensitivity C-reactive protein (hs-CRP) | ↓ 13.0% | -28% to +5% | 0.15 |

Phase III Clinical Trials: The Decisive Verdict

Two large-scale, randomized, placebo-controlled Phase III clinical trials, STABILITY and SOLID-TIMI 52, were conducted to definitively assess the clinical efficacy and safety of this compound in reducing major adverse cardiovascular events (MACE).

The STABILITY (Stabilization of Atherosclerotic Plaque by Initiation of this compound Therapy) trial enrolled 15,828 patients with stable coronary heart disease.[13]

Table 6: Primary and Key Secondary Endpoints of the STABILITY Trial [14][15]

| Endpoint | This compound Group (%) | Placebo Group (%) | Hazard Ratio (95% CI) | p-value |

| Primary Endpoint (CV death, MI, or stroke) | 9.7 | 10.4 | 0.94 (0.85-1.03) | 0.20 |

| Major Coronary Events (CHD death, MI, urgent revascularization) | 9.3 | 10.3 | 0.90 (0.82-1.00) | 0.045 |

| Total Coronary Events (CHD death, MI, any revascularization, hospitalization for unstable angina) | 14.6 | 16.1 | 0.91 (0.84-0.98) | 0.02 |

The SOLID-TIMI 52 (Stabilization of Plaques Using this compound–Thrombolysis in Myocardial Infarction 52) trial enrolled 13,026 patients who had recently experienced an acute coronary syndrome.[16][17]

Table 7: Primary and Key Secondary Endpoints of the SOLID-TIMI 52 Trial [14][16]

| Endpoint | This compound Group (%) (at 3 years) | Placebo Group (%) (at 3 years) | Hazard Ratio (95% CI) | p-value |

| Primary Endpoint (CHD death, MI, or urgent revascularization) | 16.3 | 15.6 | 1.00 (0.91-1.09) | 0.93 |

| CV Death, MI, or Stroke | 15.0 | 15.0 | 0.99 (0.90-1.09) | 0.78 |

| All-Cause Mortality | 7.3 | 7.1 | 0.94 (0.82-1.08) | 0.40 |

Methodologies of Key Experiments

Lp-PLA2 Activity Assay

A colorimetric assay is commonly used to measure Lp-PLA2 activity in plasma or serum.[18]

-

Principle: The assay utilizes a substrate, such as 2-thio-PAF or 1-myristoyl-2-(4-nitrophenylsuccinyl) phosphatidylcholine, which is hydrolyzed by Lp-PLA2 to produce a colored product.[19] The rate of color formation is measured spectrophotometrically and is directly proportional to the Lp-PLA2 activity in the sample.

-

Procedure Outline:

-

A plasma or serum sample is incubated with the substrate solution.

-

The change in absorbance at a specific wavelength (e.g., 405 nm) is monitored over time.

-

The Lp-PLA2 activity is calculated from the rate of change in absorbance.

-

Animal Model of Atherosclerosis (Swine)

-

Model: Diabetic and hypercholesterolemic Yorkshire swine.[20]

-

Induction of Diabetes: Intravenous infusion of streptozotocin.[20]

-

Induction of Hypercholesterolemia: Feeding a high-cholesterol diet.[20] The diet composition and duration can vary but typically involves supplementation with cholesterol and fat.[8][21]

-

Analysis: At the end of the study period, animals are euthanized, and coronary arteries are harvested for histological and molecular analysis, including quantification of plaque area, necrotic core size, and gene expression.[7]

Intravascular Ultrasound (IVUS) Virtual Histology (VH)

IVUS-VH is an intravascular imaging technique used to assess the composition of atherosclerotic plaques in vivo.[22]

-

Principle: A specialized IVUS catheter is advanced into the coronary artery. The system uses radiofrequency signal analysis of the backscattered ultrasound signal to differentiate between four major plaque components: fibrous, fibro-fatty, necrotic core, and dense calcium.[23]

-

Procedure Outline:

-

Following intracoronary administration of a vasodilator (e.g., nitroglycerin), the IVUS-VH catheter is positioned in the target coronary artery.[22]

-

An automated pullback of the catheter is performed at a constant speed (e.g., 0.5 mm/s).[22]

-

The acquired radiofrequency data is processed by specialized software to generate a color-coded map of the plaque composition.[22][23]

-

Quantitative analysis of the volume of each plaque component is performed by a core laboratory.[22]

-

Visualizing the Pathways and Processes

Lp-PLA2 Signaling Pathway in Atherosclerosis

References

- 1. mdpi.com [mdpi.com]

- 2. Lipoprotein associated phospholipase A2: role in atherosclerosis and utility as a biomarker for cardiovascular risk - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. On the present and future role of Lp-PLA2 in atherosclerosis-related cardiovascular risk prediction and management - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a Lipoprotein-Associated Phospholipase A2 Inhibitor, Reduces Rho Kinase Activity in Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound - Selective Lp-PLA2 Inhibitor for Prevention of Atherosclerosis - Clinical Trials Arena [clinicaltrialsarena.com]

- 7. walshmedicalmedia.com [walshmedicalmedia.com]

- 8. Complex porcine model of atherosclerosis: Induction of early coronary lesions after long-term hyperlipidemia without sustained hyperglycemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. eurointervention.pcronline.com [eurointervention.pcronline.com]

- 10. The effect of this compound on plasma lipoprotein-associated phospholipase A2 activity and cardiovascular biomarkers in patients with stable coronary heart disease or coronary heart disease risk equivalent: the results of a multicenter, randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Lp-PLA2 Activity - Cleveland HeartLab, Inc. [clevelandheartlab.com]

- 13. Study design and rationale for the clinical outcomes of the STABILITY Trial (STabilization of Atherosclerotic plaque By Initiation of this compound TherapY) comparing this compound versus placebo in patients with coronary heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. STABILITY and SOLID-TIMI 52: Lipoprotein associated phospholipase A2 (Lp-PLA2) as a biomarker or risk factor for cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. jwatch.org [jwatch.org]

- 16. Effect of this compound on major coronary events after an acute coronary syndrome: the SOLID-TIMI 52 randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. timi.org [timi.org]

- 18. ahajournals.org [ahajournals.org]

- 19. sjkglobalkc.com [sjkglobalkc.com]

- 20. eurointervention.pcronline.com [eurointervention.pcronline.com]

- 21. Animal models of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Chronic this compound Use Does Not Affect Coronary Plaque Composition Assessed Using Multimodality Intravascular Imaging Modalities: A Randomized-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]

- 23. repub.eur.nl [repub.eur.nl]

Introduction: Darapladib and Its Mechanism of Action

An In-depth Technical Guide: Early-Phase Clinical Trial Results for Darapladib

This compound is an orally administered, selective inhibitor of the enzyme lipoprotein-associated phospholipase A2 (Lp-PLA2).[1][2][3] This enzyme has been a therapeutic target in the management of atherosclerosis due to its role in vascular inflammation.[2][4] Despite promising preclinical and early-phase results, two large Phase III trials, STABILITY and SOLID-TIMI 52, did not demonstrate a significant reduction in major adverse cardiovascular events.[4][5][6][7] This guide focuses on the foundational early-phase clinical trial data that characterized the drug's properties and supported its initial development.

The Role of Lp-PLA2 in Atherosclerosis

Lp-PLA2 circulates in the plasma primarily bound to low-density lipoprotein (LDL) particles.[2] Within the arterial wall, Lp-PLA2 is carried with LDL during the progression of atherosclerosis.[2] The enzyme hydrolyzes oxidized phospholipids on LDL particles, generating pro-inflammatory and pro-apoptotic products, such as lysophosphatidylcholine (lyso-PC) and oxidized nonesterified fatty acids.[1][8] These byproducts are believed to stimulate the recruitment of macrophages and their transformation into foam cells, contributing to the formation of a necrotic core within atherosclerotic plaques and increasing plaque vulnerability.[2][9] Elevated circulating levels of Lp-PLA2 have been epidemiologically linked to an increased risk of myocardial infarction and stroke.[2]

This compound as an Lp-PLA2 Inhibitor

This compound directly and selectively inhibits the Lp-PLA2 enzyme.[1][3] By blocking the enzymatic activity of Lp-PLA2, this compound aims to prevent the generation of inflammatory mediators within the vasculature, thereby halting the expansion of the necrotic core of plaques and reducing the risk of plaque rupture.[9][10] This mechanism represents a targeted approach to mitigating the inflammatory component of atherosclerosis.[10]

Phase I Clinical Trial Results

A key Phase I open-label study evaluated the pharmacokinetics (PK), pharmacodynamics (PD), and safety of this compound in 24 healthy Chinese subjects. Participants received a single 160 mg oral dose, followed by once-daily 160 mg doses for 28 days.[11]

Pharmacokinetics (PK)

The study revealed that this compound exhibits time-dependent pharmacokinetics.[12][13] Systemic exposure was higher after multiple doses compared to a single dose.[11] However, the steady-state accumulation ratio (Rs) was less than one (Rs = 0.80), which is indicative of time-dependent pharmacokinetics.[11] Steady-state was achieved by Day 14 of daily dosing.[11] The primary circulating component is unchanged this compound, with lower exposure to its metabolite, SB-553253.[12][13]

Table 1: Pharmacokinetic Parameters of this compound (160 mg) in Healthy Chinese Subjects [11][12]

| Parameter | Single Dose (Day 1) | Multiple Dose (Day 28) |

| Cmax (ng/mL) | 17.9 | 34.4 |

| Geometric Mean (CVb%) | (55.2%) | (49.9%) |

| AUC(0-τ) (ng·h/mL) | 153 | 519 |

| Geometric Mean (CVb%) | (69.0%) | (33.3%) |

| Tmax (h) | 4.0 (2.0 - 8.0) | 4.0 (1.0 - 6.0) |

| Median (Range) |

Cmax: Maximum observed plasma concentration; AUC(0-τ): Area under the plasma concentration-time curve over the 24-hour dosing interval; Tmax: Time to reach Cmax; CVb%: Coefficient of variation between subjects.

Table 2: Pharmacokinetic Parameters of Metabolite SB-553253 Following this compound Administration [11][14]

| Parameter | Single Dose (Day 1) | Multiple Dose (Day 28) |

| Cmax (ng/mL) | 1.05 | 1.57 |

| Geometric Mean (CVb%) | (63.3%) | (45.1%) |

| AUC(0-τ) (ng·h/mL) | 11.1 | 26.6 |

| Geometric Mean (CVb%) | (62.6%) | (39.2%) |

| Ratio (Metabolite:this compound) | ||

| AUC(0-τ) | 0.0786 | 0.0532 |

Pharmacodynamics (PD)

This compound demonstrated potent and sustained inhibition of plasma Lp-PLA2 activity. Following 28 days of dosing, the pre-dose (trough) inhibition of Lp-PLA2 activity was approximately 70%.[12][13] The maximum inhibition at steady-state reached about 76.4%.[12] This inhibition was shown to be dependent on the concentration of this compound in the plasma.[11] The enzyme activity returned to baseline approximately 19 days after the final dose.[12]

Table 3: Pharmacodynamic Effects of this compound on Lp-PLA2 Activity

| Parameter | Value | Source |

| Steady-State Trough Inhibition (Day 28) | ~70% | [11][12] |

| Steady-State Maximum Inhibition (Day 28) | ~75% - 76.4% | [11][12] |

| Inhibition in Phase II (160 mg) | ~59% - 66% | [9][15] |

| Inhibition in Phase II (80 mg) | ~55% | [15] |

| Inhibition in Phase II (40 mg) | ~43% | [15] |

Safety and Tolerability

In the Phase I study with healthy subjects, this compound was generally well-tolerated. The most frequently reported adverse events (in ≥21% of subjects) were abnormal faeces, abnormal urine odour, diarrhoea, and nasopharyngitis.[11] Later studies also noted that odor-related concerns and diarrhea were more common in patients receiving this compound compared to placebo.[16][17][18]

Table 4: Common Adverse Events in a Phase I Study (≥21% of Subjects) [11]

| Adverse Event | Frequency |

| Abnormal Faeces | ≥21% |

| Abnormal Urine Odour | ≥21% |

| Diarrhoea | ≥21% |

| Nasopharyngitis | ≥21% |

Phase II Clinical Trial Results

Phase II studies aimed to evaluate the effect of this compound on atherosclerosis-related biomarkers and plaque characteristics in patient populations.

IBIS-2 Study: Effects on Plaque Composition

The Integrated Biomarkers and Imaging Study-2 (IBIS-2) was a year-long, randomized, placebo-controlled trial involving 330 patients with angiographically confirmed coronary heart disease (CHD).[9][10] The study used intravascular ultrasound (IVUS) to assess changes in coronary atheroma.

While this compound (160 mg daily) did not significantly affect the primary endpoints of plaque deformability or plasma high-sensitivity C-reactive protein (hs-CRP), it demonstrated a significant effect on a key secondary endpoint.[9] In the placebo group, the volume of the necrotic core within plaques increased significantly over 12 months. In contrast, this compound treatment halted this expansion.[9] This finding was significant as it suggested that Lp-PLA2 inhibition could stabilize a key feature of vulnerable plaques.[9]

Biomarker Study in Patients with Stable CHD

Another 12-week, randomized, double-blind, placebo-controlled study evaluated this compound in 959 patients with stable CHD or CHD-risk equivalents who were already receiving atorvastatin.[15] This study found a dose-dependent inhibition of Lp-PLA2 activity.[15] Furthermore, at the 160 mg dose, this compound was associated with a modest reduction in the inflammatory biomarkers interleukin-6 (IL-6) and hs-CRP, suggesting a potential systemic anti-inflammatory effect.[15] The study also confirmed that this compound had no detrimental effects on biomarkers related to platelet activity.[15][19]

Table 5: Key Efficacy and Biomarker Results from Phase II Studies

| Study | Endpoint | Result with this compound | Placebo Result | Significance | Source |

| IBIS-2 | Change in Necrotic Core Volume (mm³) | -0.5 | +4.5 | p=0.012 (for difference) | [9] |

| Biomarker Study | Change in IL-6 (160 mg) | -12.3% | N/A | p=0.028 | [15] |

| Biomarker Study | Change in hs-CRP (160 mg) | -13.0% | N/A | p=0.15 | [15] |

Key Experimental Protocols

Pharmacokinetic Analysis

In the Phase I study, plasma concentrations of this compound and its metabolite were determined over time following single and multiple doses.[11] The following pharmacokinetic parameters were calculated from the plasma concentration-time data using non-compartmental methods:

-

Cmax (maximum observed concentration) and Tmax (time of occurrence of Cmax) were determined directly from the observed data.[12][13]

-

AUC (area under the concentration-time curve) over the 24-hour dosing interval was calculated using the linear trapezoidal method for increasing concentrations and the logarithmic trapezoidal method for decreasing concentrations.[12][13]

Lp-PLA2 Activity Assay

Plasma Lp-PLA2 enzyme activity was measured to assess the pharmacodynamic effect of this compound. While specific details of the assay used in the Phase I Chinese study are not provided, a radiometric assay was used in other this compound studies.[19] These assays typically measure the rate of hydrolysis of a radiolabeled substrate by the Lp-PLA2 enzyme in a plasma sample. The level of inhibition is determined by comparing the activity in samples from this compound-treated subjects to their baseline values or to a placebo group.

Intravascular Ultrasound (IVUS) Imaging

In the IBIS-2 trial, serial IVUS imaging was performed at baseline and after 12 months of treatment to assess changes in coronary plaques.[9]

-

IVUS Gray Scale: This technique was used to measure the total atheroma volume.[9]

-

IVUS Radiofrequency (Virtual Histology): This advanced technique analyzes the backscattered radiofrequency signal to characterize plaque composition, allowing for the quantification of different plaque components, including the necrotic core.[9]

-

Palpography: This method was used to assess plaque deformability, an indicator of plaque stability.[9]

Visualized Pathways and Workflows

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound: an emerging therapy for atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a Lipoprotein-Associated Phospholipase A2 Inhibitor, Reduces Rho Kinase Activity in Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. Phase III study with Lp-PLA2 inhibitor this compound did not meet primary endpoint - - PACE-CME [pace-cme.org]

- 7. This compound Fails to Reduce CVD Risk in STABILITY [medscape.com]

- 8. Lp-PLA2 inhibition prevents Ang II-induced cardiac inflammation and fibrosis by blocking macrophage NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of the direct lipoprotein-associated phospholipase A(2) inhibitor this compound on human coronary atherosclerotic plaque - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound - Selective Lp-PLA2 Inhibitor for Prevention of Atherosclerosis - Clinical Trials Arena [clinicaltrialsarena.com]

- 11. Single and Multiple Dose Pharmacokinetics, Pharmacodynamics and Safety of the Novel Lipoprotein-Associated Phospholipase A2 Enzyme Inhibitor this compound in Healthy Chinese Subjects: An Open Label Phase-1 Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Single and Multiple Dose Pharmacokinetics, Pharmacodynamics and Safety of the Novel Lipoprotein-Associated Phospholipase A2 Enzyme Inhibitor this compound in Healthy Chinese Subjects: An Open Label Phase-1 Clinical Trial | PLOS One [journals.plos.org]

- 13. Single and Multiple Dose Pharmacokinetics, Pharmacodynamics and Safety of the Novel Lipoprotein-Associated Phospholipase A2 Enzyme Inhibitor this compound in Healthy Chinese Subjects: An Open Label Phase-1 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Single and Multiple Dose Pharmacokinetics, Pharmacodynamics and Safety of the Novel Lipoprotein-Associated Phospholipase A2 Enzyme Inhibitor this compound in Healthy Chinese Subjects: An Open Label Phase-1 Clinical Trial | PLOS One [journals.plos.org]

- 15. The effect of this compound on plasma lipoprotein-associated phospholipase A2 activity and cardiovascular biomarkers in patients with stable coronary heart disease or coronary heart disease risk equivalent: the results of a multicenter, randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effect of this compound on major coro ... | Article | H1 Connect [archive.connect.h1.co]

- 17. research.uni-luebeck.de [research.uni-luebeck.de]

- 18. ahajournals.org [ahajournals.org]

- 19. Platelet Aggregation Unchanged by Lipoprotein-Associated Phospholipase A2 Inhibition: Results from an In Vitro Study and Two Randomized Phase I Trials - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Role of Lipoprotein-Associated Phospholipase A2 (Lp-PLA2) in Plaque Vulnerability and the Therapeutic Intervention of Darapladib

Introduction

Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as platelet-activating factor acetylhydrolase (PAF-AH), is a calcium-independent serine lipase belonging to the phospholipase A2 enzyme superfamily.[1][2] In human plasma, it is primarily produced by inflammatory cells such as macrophages, T-cells, and mast cells.[1][2] Approximately 80-85% of circulating Lp-PLA2 is associated with apolipoprotein B-containing lipoproteins, predominantly low-density lipoprotein (LDL), with a smaller fraction bound to high-density lipoprotein (HDL).[2][3] Elevated plasma levels of Lp-PLA2 have been identified in numerous epidemiological studies as an independent predictor of cardiovascular disease (CVD) risk, including coronary heart disease and ischemic stroke.[4][5][6] Its specificity to vascular inflammation has positioned it as a key biomarker and a therapeutic target in the management of atherosclerosis.[3][5]

Section 1: The Mechanistic Role of Lp-PLA2 in Atherosclerotic Plaque Vulnerability

Atherosclerosis is fundamentally an inflammatory disease. Lp-PLA2 plays a direct role in the progression and destabilization of atherosclerotic plaques.[3] Its pro-atherogenic activity is primarily mediated through the hydrolysis of oxidized phospholipids on the surface of LDL particles that have penetrated the arterial intima.[2][5]

This enzymatic action generates two key pro-inflammatory and pro-atherogenic mediators:

-

Lysophosphatidylcholine (lyso-PC)

-

Oxidized non-esterified fatty acids (oxNEFA)

These products initiate and amplify a cascade of inflammatory responses within the vessel wall. Lyso-PC acts as a potent chemoattractant for monocytes, facilitating their recruitment into the arterial intima.[3] This influx of monocytes leads to their differentiation into macrophages, which subsequently engulf oxidized LDL, transforming into foam cells—a hallmark of early atherosclerotic lesions.[3]

The continued accumulation of foam cells, along with the pro-inflammatory effects of both lyso-PC and oxNEFA, stimulates the production of various cytokines and adhesion molecules, including interleukin-1β, interleukin-6, and monocyte chemoattractant protein-1.[7] This sustained inflammatory environment promotes the development of a necrotic core within the plaque. Lp-PLA2 is highly expressed in the necrotic cores of advanced atherosclerotic lesions, particularly in thin-cap fibroatheromas, which are highly susceptible to rupture.[3][8] The presence and activity of Lp-PLA2 within these vulnerable plaques are strongly associated with plaque instability, making it a critical factor in the transition from stable atherosclerotic disease to acute coronary syndromes.[3][7][8]

Section 2: Darapladib - A Selective Lp-PLA2 Inhibitor

Given the pivotal role of Lp-PLA2 in atherogenesis, direct inhibition of its enzymatic activity emerged as a promising therapeutic strategy. This compound is a potent, selective, and reversible oral inhibitor of Lp-PLA2.[4][9] It was developed to specifically target the inflammatory pathway mediated by Lp-PLA2 without altering serum lipoprotein levels.[4] The primary therapeutic hypothesis was that by inhibiting Lp-PLA2, this compound would reduce the generation of lyso-PC and oxNEFA, thereby suppressing vascular inflammation, preventing necrotic core expansion, and ultimately stabilizing vulnerable plaques to reduce cardiovascular events.[4][10]

Section 3: Clinical Trial Evidence for this compound

The efficacy and safety of this compound were evaluated in two large-scale, Phase III, randomized, placebo-controlled clinical trials: STABILITY (Stabilization of Atherosclerotic Plaque by Initiation of this compound Therapy) and SOLID-TIMI 52 (Stabilization of Plaque Using this compound - Thrombolysis in Myocardial Infarction 52).[4]

The STABILITY Trial

The STABILITY trial investigated this compound in patients with stable chronic coronary heart disease (CHD).[11][12] Despite effectively reducing Lp-PLA2 levels by approximately 65%, the trial failed to meet its primary endpoint.[11]

Table 1: Summary of the STABILITY Trial

| Parameter | This compound Group | Placebo Group | Hazard Ratio (95% CI) | P-Value |

| Patient Population | 7,924 patients with chronic CHD | 7,904 patients with chronic CHD | ||

| Treatment | This compound 160 mg daily | Placebo | ||

| Median Follow-up | 3.7 years | 3.7 years | ||

| Primary Endpoint ¹ | 769 (9.7%) | 819 (10.4%) | 0.94 (0.85 - 1.03) | 0.20[13][14] |

| Key Secondary Endpoints | ||||

| Major Coronary Events² | 737 (9.3%) | 814 (10.3%) | 0.90 (0.82 - 1.00) | 0.045[4][14] |

| Total Coronary Events³ | 14.6% | 16.1% | 0.91 (0.84 - 0.98) | 0.02[4][14] |

| All-Cause Mortality | 7.3% | 7.3% | NS[11] | |

| Drug Discontinuation | 32.7% | 26.8% | 1.29 (1.22 - 1.37) |

¹Primary Endpoint: Composite of cardiovascular death, myocardial infarction (MI), or stroke.[11][12] ²Major Coronary Events: Composite of coronary death, MI, or urgent coronary revascularization.[13] ³Total Coronary Events: Composite of major coronary events plus hospitalization for unstable angina or other coronary revascularization.[4] Data sourced from[4][11][12][13][14]

The SOLID-TIMI 52 Trial

The SOLID-TIMI 52 trial evaluated this compound in a higher-risk population of patients who had recently experienced an acute coronary syndrome (ACS).[15][16] Similar to the STABILITY trial, this study also failed to demonstrate a significant reduction in its primary endpoint.[4][16]

Table 2: Summary of the SOLID-TIMI 52 Trial

| Parameter | This compound Group | Placebo Group | Hazard Ratio (95% CI) | P-Value |

| Patient Population | 6,511 patients post-ACS | 6,515 patients post-ACS | ||

| Treatment | This compound 160 mg daily | Placebo | ||

| Median Follow-up | 2.5 years | 2.5 years | ||

| Primary Endpoint ⁴ | 903 (16.3% at 3 yrs) | 910 (15.6% at 3 yrs) | 1.00 (0.91 - 1.09) | 0.93[14][16] |

| Key Secondary Endpoint ⁵ | 824 (15.0% at 3 yrs) | 838 (15.0% at 3 yrs) | 0.99 (0.90 - 1.09) | 0.78[14][16] |

| All-Cause Mortality | 371 (7.3% at 3 yrs) | 395 (7.1% at 3 yrs) | 0.94 (0.82 - 1.08) | 0.40[16] |

⁴Primary Endpoint: Composite of coronary heart disease death, MI, or urgent coronary revascularization for myocardial ischemia.[16] ⁵Key Secondary Endpoint: Composite of cardiovascular death, MI, or stroke.[14] Data sourced from[14][15][16]

The negative results from these pivotal trials suggest that while Lp-PLA2 is a robust biomarker of vascular inflammation and cardiovascular risk, its inhibition with this compound does not translate into clinical benefit for reducing major adverse cardiovascular events on top of optimal medical therapy.[4] This has led to the hypothesis that Lp-PLA2 may be more of a risk marker than a causal factor in the final common pathways leading to thrombotic events.[4]

Section 4: Key Experimental Protocols

Protocol 1: Lp-PLA2 Activity Assay

The measurement of Lp-PLA2 activity in serum or plasma is a common method to assess cardiovascular risk and monitor therapeutic intervention.

Objective: To quantify the enzymatic activity of Lp-PLA2.

Methodology: Enzymatic Colorimetric Assay

-

Sample Collection and Preparation:

-

Collect whole blood in a serum separator tube (SST) or gel-barrier tube.[17]

-

Gently invert the tube 5 times to mix. Do not shake.[17]

-

Allow the blood to clot at room temperature for at least 30 minutes.[17]

-

Centrifuge the sample for 10 minutes to separate the serum from the cellular components.[17]

-

Aspirate the serum for analysis. Samples can be stored refrigerated (2-8°C) for up to 28 days or frozen (-20°C) for longer stability.[17]

-

-

Assay Principle:

-

The assay utilizes a specific substrate for Lp-PLA2, often a platelet-activating factor (PAF) analog.[18]

-

Lp-PLA2 in the serum sample hydrolyzes the substrate.

-

The products of this reaction then undergo a series of coupled enzymatic reactions, ultimately producing a colored compound.

-

The rate of color formation is measured spectrophotometrically and is directly proportional to the Lp-PLA2 activity in the sample.[18]

-

-

Procedure Outline:

-

A multi-point calibration is performed using calibrators with known Lp-PLA2 activity to generate a standard curve.[19]

-

Patient serum samples and controls are added to reaction wells.

-

A reagent containing the substrate is added to initiate the reaction.

-

The change in absorbance is monitored over a specific time interval using a clinical chemistry analyzer.[18]

-

The activity (typically in U/L or nmol/min/mL) is calculated from the standard curve.[17][19]

-

Protocol 2: Assessment of Plaque Vulnerability

Assessing plaque vulnerability is crucial for risk stratification and is performed using various invasive and non-invasive imaging techniques.

Objective: To characterize the morphological and compositional features of atherosclerotic plaques to identify high-risk, vulnerable lesions.

Methodologies:

-

Intravascular Ultrasound (IVUS):

-

Principle: An invasive technique using a catheter with a miniaturized ultrasound probe inserted into the coronary artery. It provides real-time, cross-sectional images of the vessel wall.[20][21]

-

Data Acquired: Measures plaque burden (volume), vessel dimensions, and identifies calcification and positive remodeling (outward expansion of the vessel), a feature associated with vulnerable plaques.[20][21] Post-processing techniques like Virtual Histology (VH-IVUS) can provide a color-coded characterization of plaque components (fibrotic, fibro-fatty, calcific, necrotic core).[21]

-

-

Optical Coherence Tomography (OCT):

-

Principle: An invasive, light-based imaging modality that uses near-infrared light to generate images with very high resolution (10-15 µm).[21][22]

-

Data Acquired: Provides unparalleled detail of the plaque's microstructure. It is the gold standard for accurately measuring fibrous cap thickness, enabling the identification of thin-cap fibroatheromas (caps <65 µm), a key feature of vulnerable plaques. It can also detect plaque rupture, erosion, and thrombus.[21][22]

-

-

Computed Tomography Coronary Angiography (CTCA):

-

Principle: A non-invasive imaging technique that uses X-rays to visualize the coronary arteries.[21]

-

Data Acquired: Identifies high-risk plaque features such as low-attenuation (indicative of a lipid-rich necrotic core), positive remodeling, spotty calcifications, and the "napkin-ring" sign.[21][23]

-

-

Magnetic Resonance Imaging (MRI):

References

- 1. mdpi.com [mdpi.com]

- 2. Lipoprotein-associated phospholipase A2 as a predictive biomarker of sub-clinical inflammation in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. On the present and future role of Lp-PLA2 in atherosclerosis-related cardiovascular risk prediction and management - PMC [pmc.ncbi.nlm.nih.gov]

- 4. STABILITY and SOLID-TIMI 52: Lipoprotein associated phospholipase A2 (Lp-PLA2) as a biomarker or risk factor for cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lipoprotein associated phospholipase A2: role in atherosclerosis and utility as a biomarker for cardiovascular risk - PMC [pmc.ncbi.nlm.nih.gov]

- 6. droracle.ai [droracle.ai]

- 7. Evidence supporting a key role of Lp-PLA2-generated lysophosphatidylcholine in human atherosclerotic plaque inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. go.drugbank.com [go.drugbank.com]

- 10. This compound - Selective Lp-PLA2 Inhibitor for Prevention of Atherosclerosis - Clinical Trials Arena [clinicaltrialsarena.com]

- 11. Stabilization of Atherosclerotic Plaque by Initiation of this compound Therapy - American College of Cardiology [acc.org]

- 12. Study design and rationale for the clinical outcomes of the STABILITY Trial (STabilization of Atherosclerotic plaque By Initiation of this compound TherapY) comparing this compound versus placebo in patients with coronary heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. STABILITY: Stabilization of Atherosclerotic Plaque by Initiation of this compound Therapy - American College of Cardiology [acc.org]

- 14. discovery.researcher.life [discovery.researcher.life]

- 15. endorama.gr [endorama.gr]

- 16. SOLID-TIMI 52: The Stabilization of Plaques Using this compound-Thrombolysis in MI 52 - American College of Cardiology [acc.org]

- 17. Lp-PLA2 Activity - Cleveland HeartLab, Inc. [clevelandheartlab.com]

- 18. researchgate.net [researchgate.net]

- 19. Performance characteristics of lipoprotein-associated phospholipase A2 activity assay on the Dimension Vista analyser and preliminary study of a healthy Italian population - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ahajournals.org [ahajournals.org]

- 21. Identification and treatment of the vulnerable coronary plaque [imrpress.com]

- 22. Diagnostic Methods of Atherosclerotic Plaque and the Assessment of Its Prognostic Significance—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Cardiovascular Imaging Techniques for Detection of Vulnerable Plaques [ouci.dntb.gov.ua]

Darapladib's effect on oxidized LDL and lysophosphatidylcholine

An In-depth Technical Guide to Darapladib's Effect on Oxidized LDL and Lysophosphatidylcholine

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Atherosclerosis is fundamentally an inflammatory disease, where the accumulation and modification of lipoproteins within the arterial intima are key initiating events. The "oxidation hypothesis" posits that the oxidative modification of low-density lipoprotein (LDL) to oxidized LDL (ox-LDL) is a critical step, transforming LDL into a pro-inflammatory particle. A key enzyme in this pathway is Lipoprotein-Associated Phospholipase A2 (Lp-PLA2), which hydrolyzes oxidized phospholipids within ox-LDL particles. This enzymatic action generates two potent pro-inflammatory and pro-atherogenic mediators: lysophosphatidylcholine (Lyso-PC) and oxidized nonesterified fatty acids (oxNEFAs).

Given its central role in this inflammatory cascade, Lp-PLA2 emerged as a promising therapeutic target for mitigating atherosclerotic progression. This compound is a selective, orally available inhibitor of the Lp-PLA2 enzyme.[1][2] This technical guide provides a detailed overview of this compound's mechanism of action, its quantitative effects on Lp-PLA2 activity and downstream mediators, and the experimental protocols used to measure these endpoints.

Mechanism of Action: The Lp-PLA2 Pathway

Lp-PLA2 is an enzyme primarily produced by inflammatory cells, including macrophages, T-cells, and mast cells.[3] In circulation, it is predominantly associated with apolipoprotein B-containing lipoproteins, mainly LDL. Within an atherosclerotic plaque, native LDL accumulates in the intima and undergoes oxidative modification, forming ox-LDL. The Lp-PLA2 enzyme then catalyzes the hydrolysis of oxidized phosphatidylcholine at the sn-2 position on these ox-LDL particles. This action releases Lyso-PC and oxNEFAs, which perpetuate a cycle of inflammation by promoting the expression of adhesion molecules, stimulating cytokine production, and attracting more macrophages to the arterial intima, contributing to plaque growth and necrotic core expansion.[4]

This compound directly inhibits the enzymatic activity of Lp-PLA2, thereby blocking the generation of Lyso-PC and oxNEFAs from oxidized phospholipids. This inhibition is intended to reduce vascular inflammation and halt the progression of atherosclerotic plaques.[1]

Summary of Preclinical and Clinical Findings

Numerous studies have quantified the pharmacodynamic effects of this compound on Lp-PLA2 activity and other biomarkers. While this compound consistently and potently reduces Lp-PLA2 activity, its effects on downstream clinical endpoints have been less definitive.

Effect on Lp-PLA2 Activity

This compound demonstrates a robust, dose-dependent inhibition of plasma Lp-PLA2 activity. In clinical studies involving patients with coronary heart disease (CHD), a 160 mg daily dose of this compound consistently reduced Lp-PLA2 activity by approximately 59% to 66% compared to placebo.[4][5][6] Lower doses of 40 mg and 80 mg resulted in inhibitions of approximately 43% and 55%, respectively.[6] Significant reductions were also observed in Lp-PLA2 activity within carotid plaque tissue itself following this compound treatment.[2]

| Study / Trial | Patient Population | This compound Dose | Duration | Lp-PLA2 Activity Inhibition (vs. Placebo) | p-value | Reference |

| Mohler et al. | Stable CHD / CHD-risk equivalent (n=959) | 40 mg/day | 12 weeks | ~43% | <0.001 | [6] |

| 80 mg/day | ~55% | <0.001 | [6] | |||

| 160 mg/day | ~66% | <0.001 | [6] | |||

| IBIS-2 | Angiographically documented CHD (n=330) | 160 mg/day | 12 months | 59% | <0.001 | [4] |

| Tselepis et al. | Carotid endarterectomy patients (n=59) | 40 mg/day | 14 days | 52% (Plasma) | <0.001 | [2] |

| 80 mg/day | 81% (Plasma) | <0.001 | [2] | |||

| STABILITY | Chronic CHD (n=15,828) | 160 mg/day | 3.7 years (median) | ~65% | N/A | [7] |

Effect on Lyso-PC and Plaque Composition

The effect of this compound on its direct product, Lyso-PC, is complex. In a porcine model of atherosclerosis, this compound treatment successfully reduced Lyso-PC content within lesions.[4] However, a human study involving patients undergoing carotid endarterectomy found no significant difference in plaque Lyso-PC content after 14 days of treatment, despite potent inhibition of Lp-PLA2 activity.[2]

More compellingly, the IBIS-2 imaging study demonstrated that while this compound did not reduce the overall atheroma volume, it significantly halted the progression of the necrotic core volume over 12 months compared to placebo (-0.5 mm³ vs. +4.5 mm³, p=0.012).[4] This suggests that by inhibiting the generation of cytotoxic mediators like Lyso-PC, this compound may stabilize plaques by preventing the death of foam cells and subsequent expansion of the lipid-rich necrotic core.[1][4]

Major Clinical Outcome Trials

Despite promising effects on biomarkers and plaque composition, two large-scale Phase III clinical trials, STABILITY and SOLID-TIMI 52, failed to demonstrate a clinical benefit of this compound in reducing major cardiovascular events.

| Trial | Patient Population | N | Primary Endpoint | Result (this compound vs. Placebo) | Hazard Ratio (95% CI) | p-value | Reference |

| STABILITY | Chronic Coronary Heart Disease | 15,828 | CV Death, MI, or Stroke | 9.7% vs. 10.4% | 0.94 (0.85-1.03) | 0.20 | [7][8] |

| SOLID-TIMI 52 | Acute Coronary Syndrome | 13,026 | CHD Death, MI, or Urgent Revascularization | 16.3% vs. 15.6% | 1.00 (0.91-1.09) | 0.93 | [9][10][11] |

These results suggest that while Lp-PLA2 is a valid biomarker of vascular inflammation, its inhibition with this compound does not translate into a reduction of major coronary events in broad populations of patients with established cardiovascular disease.[12]

Key Experimental Methodologies

Accurate quantification of Lp-PLA2 activity, ox-LDL, and Lyso-PC is critical for evaluating the efficacy of inhibitors like this compound. Standardized protocols for these key assays are detailed below.

Measurement of Lp-PLA2 Activity

The most common method for determining Lp-PLA2 activity is a colorimetric enzymatic assay.

Principle: This assay utilizes a synthetic substrate that mimics the natural substrate of Lp-PLA2. The enzyme in the sample hydrolyzes the substrate, releasing a chromophore (e.g., 4-nitrophenol) which can be measured spectrophotometrically over time. The rate of color formation is directly proportional to the Lp-PLA2 activity in the sample.[13][14]

Protocol Outline:

-

Sample Preparation: Collect serum or plasma samples. Centrifuge to remove cellular debris.[15]

-

Reagent Preparation: Prepare assay buffer and reconstitute the substrate, 1-myristoyl-2-(4-nitrophenylsuccinyl) phosphatidylcholine (MNP), in the appropriate solvent.[13][14]

-

Assay Procedure:

-

Pipette samples, calibrators, and controls into a 96-well microplate.

-

Add assay buffer (R1) to each well.

-

Initiate the reaction by adding the substrate solution (R2).

-

Immediately place the plate in a spectrophotometer pre-set to 37°C.

-

Monitor the increase in absorbance at 405 nm for a set period (e.g., 10 minutes).[14]

-

-

Calculation: Calculate the rate of change in absorbance (ΔAbs/min). Determine the Lp-PLA2 activity (in U/L) by comparing the sample rate to a standard curve generated from calibrators of known activity.

Measurement of Oxidized LDL

Oxidized LDL is typically quantified using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

Principle: This method uses a specific monoclonal antibody, often mAb-4E6, which recognizes a conformational epitope on the ApoB-100 protein that is formed only after oxidative modification.[16][17] A second, enzyme-conjugated antibody against a different epitope on ApoB-100 is used for detection, creating a "sandwich" with the ox-LDL molecule.

Protocol Outline:

-

Plate Preparation: A 96-well microplate is pre-coated with the capture antibody (e.g., mAb-4E6).[18]

-

Sample Preparation: Collect serum or EDTA plasma. Samples must be diluted significantly (e.g., 1:6561) in a specialized sample buffer.[19]

-

Assay Procedure:

-

Add calibrators, controls, and diluted samples to the coated wells.

-

Incubate (e.g., 2 hours at room temperature) to allow ox-LDL to bind to the capture antibody.

-

Wash the plate to remove unbound components.

-

Add an enzyme-conjugated detection antibody (e.g., HRP-conjugated anti-ApoB).

-

Incubate (e.g., 1 hour at room temperature).

-

Wash the plate again to remove unbound detection antibody.

-

Add a chromogenic substrate (e.g., TMB). Incubate until sufficient color develops (e.g., 15 minutes).[18]

-

Add a stop solution to halt the reaction.

-

-

Data Acquisition: Read the optical density at 450 nm using a microplate reader. The concentration of ox-LDL is determined by interpolating the sample's absorbance value from a standard curve.[18]

Quantification of Lysophosphatidylcholine (Lyso-PC)

High-throughput quantification of specific Lyso-PC species is best achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).